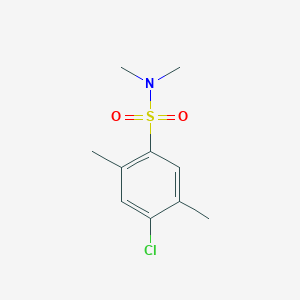
2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained attention in the scientific community for its potential use in enhancing athletic performance.
Mechanism of Action
2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide works by activating the PPARδ receptor, which is involved in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve insulin sensitivity and reduce the risk of metabolic disorders. Additionally, activation of PPARδ has been shown to increase the expression of genes involved in oxidative metabolism, which can improve endurance and athletic performance.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to have several biochemical and physiological effects. It has been shown to increase fatty acid metabolism and improve glucose uptake in skeletal muscle, which can lead to improved insulin sensitivity. Additionally, 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to increase endurance in animal models by increasing the expression of genes involved in oxidative metabolism. However, it is important to note that the long-term effects of 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide on human health are not well understood.
Advantages and Limitations for Lab Experiments
2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has several advantages for use in lab experiments. It is a potent and selective agonist of the PPARδ receptor, which allows for precise control of the experimental conditions. Additionally, it has been extensively studied in animal models, which provides a wealth of data for researchers to draw upon. However, it is important to note that the long-term effects of 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide on human health are not well understood, and caution should be exercised when interpreting the results of lab experiments.
Future Directions
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide. One area of interest is the potential use of 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in treating metabolic disorders such as obesity and type 2 diabetes. Additionally, there is interest in exploring the potential use of 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide in enhancing athletic performance. However, it is important to note that the long-term effects of 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide on human health are not well understood, and further research is needed to fully understand the risks and benefits of this drug.
Scientific Research Applications
2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been extensively studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It has been shown to increase fatty acid metabolism and improve glucose uptake in skeletal muscle, which can lead to improved insulin sensitivity. Additionally, 2-(2-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)propanamide has been shown to increase endurance in animal models by increasing the expression of genes involved in oxidative metabolism.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-8-13(16-20-9)15-14(17)10(2)19-12-7-5-4-6-11(12)18-3/h4-8,10H,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYIGZDXQISTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1-(2-thienylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4770854.png)

![N-[1-(1-adamantyl)butyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4770865.png)
![ethyl 3-({4-[(butylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B4770868.png)

![isopropyl 3-[(5-{[1-(2-methoxy-2-oxoethyl)-1H-indol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4770887.png)
![5-({[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4770892.png)
![N-(2-methoxy-5-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4770898.png)
![2-[4-(1,3-benzodioxol-4-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4770907.png)
![methyl 7-cyclopropyl-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4770922.png)

![2-({4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4770940.png)
